2,6-Difluorotoluene

Catalog No.
S708835
CAS No.
443-84-5
M.F
C7H6F2
M. Wt
128.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorotoluene

CAS Number

443-84-5

Product Name

2,6-Difluorotoluene

IUPAC Name

1,3-difluoro-2-methylbenzene

Molecular Formula

C7H6F2

Molecular Weight

128.12 g/mol

InChI

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

MZLSNIREOQCDED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)F

Canonical SMILES

CC1=C(C=CC=C1F)F

Organic Synthesis:

  • Precursor for fluorinated molecules: 2,6-Difluorotoluene can act as a starting material for the synthesis of various fluorinated molecules due to the presence of the fluorine atoms. Fluorine substitution can significantly alter the properties of molecules, making them valuable in various applications like pharmaceuticals, agrochemicals, and materials science [].

Solvent Research:

  • Study of non-covalent interactions: Due to its low polarity and ability to form weak interactions with other molecules, 2,6-Difluorotoluene could be used as a solvent to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in various biological and chemical processes [].

Material Science Research:

  • Investigating interactions with fluorinated materials: 2,6-Difluorotoluene's fluorinated structure might be useful for studying its interactions with other fluorinated materials, potentially leading to the development of novel materials with unique properties like improved hydrophobicity, thermal stability, and electrical properties [].

Environmental Science Research:

  • Understanding the behavior of fluorinated compounds: As an example of a fluorinated aromatic compound, 2,6-Difluorotoluene could be used in controlled laboratory studies to understand the environmental fate, transport, and degradation of similar compounds, contributing to a better understanding of their potential impact on the environment [].

2,6-Difluorotoluene is an aromatic compound with the molecular formula C₇H₆F₂. It consists of a toluene ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is characterized by its highly flammable nature and potential skin irritant properties, making it necessary to handle it with care in laboratory settings . Its chemical structure contributes to its unique reactivity and functional properties, which are valuable in various synthetic applications.

  • Flammability: Flammable liquid with a flash point of 10 °C (50 °F).
  • Toxicity: Data on the specific toxicity of 2,6-difluorotoluene is limited. However, due to its fluorine content, it is advisable to handle it with care and avoid inhalation or ingestion. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

  • Chlorination: When reacted with chlorine, it yields 2,6-difluorobenzyl chloride, which can further undergo transformations to produce 2,6-difluorobenzaldehyde through Sommelet’s reaction .
  • Oxidation: Continuous oxidation methods can convert 2,6-difluorotoluene into 2,6-difluorobenzaldehyde using catalysts such as cobalt or molybdenum ions and hydrogen peroxide as the oxidant .
  • Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attacks, which can lead to various substitution reactions depending on the conditions applied .

The synthesis of 2,6-difluorotoluene can be achieved through various methods:

  • Fluorination of Toluene: This method involves the direct fluorination of toluene using elemental fluorine or hydrogen fluoride under controlled conditions. This process can yield high purity levels of 2,6-difluorotoluene .
  • Catalytic Methods: Utilizing catalysts like cobalt or molybdenum during the oxidation process allows for efficient conversion from other starting materials to 2,6-difluorotoluene .
  • Via Substituted Reactions: Starting from other substituted benzenes or toluenes can also lead to the formation of 2,6-difluorotoluene through selective reactions involving halogens or other electrophiles .

2,6-Difluorotoluene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing specialty polymers and resins due to its unique chemical properties.
  • Research: It is often used in laboratories for studying reaction mechanisms and developing new synthetic pathways .

Interaction studies involving 2,6-difluorotoluene focus primarily on its reactivity with other chemical species. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in synthetic organic chemistry. The interactions with nucleophiles can lead to various products that may have industrial or pharmaceutical relevance.

Several compounds share structural similarities with 2,6-difluorotoluene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
TolueneC₇H₈Baseline aromatic hydrocarbon without fluorine.
2-FluorotolueneC₇H₇FContains one fluorine atom; different reactivity.
3-FluorotolueneC₇H₇FFluorine at a different position affects properties.
4-FluorotolueneC₇H₇FSimilar structure but different substitution pattern.
1,3-DifluorobenzeneC₆H₄F₂Different ring structure; exhibits distinct reactivity.

The uniqueness of 2,6-difluorotoluene lies in its specific substitution pattern that influences both its chemical reactivity and potential applications compared to these similar compounds. Its dual fluorination at the ortho positions enhances its electrophilic character while providing opportunities for further functionalization.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Difluorotoluene

Dates

Modify: 2023-08-15

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